
Verticillatine
Overview
Description
Verticillatine is a bioactive indole alkaloid first isolated from Rauvolfia verticillata (Lour.) Baill var. hainanensis and Borreria verticillata . Structurally, it features a lactone ring and aromatic methoxy substituents, with its configuration distinguishing it from closely related compounds like decodine . Pharmacologically, it is recognized for its antihypertensive properties, likely mediated through α-adrenergic blockade or modulation of neurotransmitter release, akin to reserpine derivatives .
Preparation Methods
Natural Extraction Methods from Fungal Sources
The primary natural source of verticillatine is fungal biomass, particularly strains of Verticillium species cultivated under controlled laboratory conditions. Extraction protocols typically involve solvent-based isolation followed by chromatographic purification.
Fungal Cultivation and Biomass Preparation
Verticillium strains are grown in nutrient-rich media, often containing carbon sources such as glucose or sucrose and nitrogen sources like peptone or ammonium nitrate. Optimal growth conditions (pH 6.0–7.0, 25–28°C) maximize alkaloid yield. Submerged fermentation is preferred over solid-state methods due to better scalability and control over metabolic byproducts. Post-cultivation, biomass is harvested via filtration or centrifugation and lyophilized to preserve alkaloid integrity.
Solvent Extraction and Partitioning
Crude this compound is extracted using polar solvents such as methanol or ethanol, which effectively dissolve alkaloids while minimizing co-extraction of non-polar contaminants. A 72-hour maceration in 80% ethanol at 40°C achieves >90% extraction efficiency. Sequential partitioning with dichloromethane or ethyl acetate isolates this compound from aqueous phases, leveraging its moderate hydrophobicity.
Table 1: Solvent Systems for this compound Extraction
Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
Methanol | 40 | 92.3 | 65.8 |
Ethanol (80%) | 40 | 94.1 | 70.2 |
Ethyl Acetate | 25 | 88.5 | 58.4 |
Chromatographic Purification
High-performance liquid chromatography (HPLC) with C18 reverse-phase columns resolves this compound from structurally similar alkaloids. A gradient elution of acetonitrile/water (0.1% trifluoroacetic acid) achieves baseline separation at 254 nm. Preparative HPLC scales this process, yielding >98% pure this compound for pharmacological assays.
Total Synthesis Strategies
Total synthesis routes construct this compound de novo, offering precise control over stereochemistry and functional group placement. Key steps include indole ring formation, biaryl coupling, and late-stage functionalization.
Indole Core Assembly
The Pictet-Spengler reaction condenses tryptophan derivatives with aldehydes to form tetrahydro-β-carboline intermediates, a common precursor in alkaloid synthesis . For example, 5-methoxy-D-tryptophan ethyl ester undergoes cyclization with formaldehyde under acidic conditions to yield the tetracyclic scaffold.
Biaryl Coupling for Axial Chirality
Oxidative dehydrodimerization using thallium(III) nitrate introduces the C9–C9′ biaryl bond, critical for this compound’s bioactivity . This step proceeds with >95% stereocontrol when performed at −20°C in anhydrous tetrahydrofuran, producing the P(S) configuration confirmed by X-ray crystallography .
Table 2: Oxidative Coupling Reagents and Outcomes
Reagent | Temperature (°C) | Yield (%) | Stereocontrol (%) |
---|---|---|---|
Tl(NO₃)₃ | −20 | 78 | 95 |
FeCl₃ | 25 | 45 | 60 |
DDQ | 0 | 62 | 85 |
Functional Group Manipulations
Late-stage modifications include Wittig olefination to install α,β-unsaturated esters and regioselective hydroboration-oxidation to introduce hydroxyl groups. For instance, treatment of pentacyclic ketones with dicylohexyliodoborane followed by H₂O₂/NaOH yields diols with 20(R) configuration .
Semi-Synthetic Modifications
Semi-synthesis bridges natural extraction and synthetic chemistry, often enhancing yield or bioactivity.
Microbial Biotransformation
Aspergillus niger cultures oxidize this compound’s C-17 position, generating 17-hydroxythis compound with improved water solubility. Biocatalysis conditions (28°C, pH 6.8) achieve 40% conversion over 120 hours.
Chemical Derivatization
Acetylation of secondary amines using acetic anhydride/pyridine produces N-acetylthis compound, which exhibits reduced cytotoxicity while retaining antimicrobial activity.
Emerging Synthetic Technologies
Recent advances in carbene chemistry offer novel routes for this compound synthesis.
Carbene Skeletal Rearrangement
The Ciamician-Dennstedt reaction, modified with Rh₂(OAc)₄ catalysis, inserts carbenes into pyrrole rings without requiring halogenated precursors . Applying this to indole derivatives enables single-step formation of this compound’s azepine ring at 80°C with 75% yield .
Table 3: Catalytic Systems for Carbene Insertion
Catalyst | Substrate | Yield (%) | Selectivity (%) |
---|---|---|---|
Rh₂(OAc)₄ | N-Methylindole | 75 | 90 |
Cu(OTf)₂ | N-Boc-indole | 60 | 80 |
Analytical Characterization
Rigorous quality control ensures synthetic and natural this compound meet pharmacological standards.
Spectroscopic Identification
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NMR : NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.25 (d, J = 8.0 Hz, H-12) and δ 3.82 (s, OCH₃).
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MS : ESI-MS m/z 427.2 [M+H]⁺ confirms molecular weight.
Crystallographic Validation
Single-crystal X-ray diffraction resolves absolute configuration, revealing a dihedral angle of 85° between aromatic rings, consistent with P helicity .
Chemical Reactions Analysis
Types of Reactions
Verticillatine: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
Verticillatine has been studied for its potential therapeutic effects in various medical conditions. Key pharmacological applications include:
Antihypertensive Activity
Research indicates that this compound exhibits promising antihypertensive properties. A study demonstrated that this compound significantly lowered blood pressure in animal models, suggesting its potential use in treating hypertension .
Table 1: Antihypertensive Effects of this compound
Antimicrobial Activity
This compound has shown antimicrobial properties against various pathogens. In vitro studies revealed its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance, it inhibited growth in Nocardioides simplex and Escherichia coli at concentrations as low as 1.7 µg/mL and 8.3 µg/mL respectively .
Table 2: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Nocardioides simplex | 1.7 |
Escherichia coli | 8.3 |
Mucor hiemalis | 8.3 |
Hepatoprotective Effects
Studies have shown that this compound possesses hepatoprotective properties, particularly against carbon tetrachloride-induced hepatotoxicity in rats. The results indicated a significant reduction in liver enzyme levels, suggesting its protective role against liver damage .
Table 3: Hepatoprotective Effects of this compound
Antinociceptive Activity
This compound has also been evaluated for its antinociceptive effects using various pain models in rodents. The compound demonstrated significant analgesic activity, which may be attributed to its anti-inflammatory properties .
Table 4: Antinociceptive Effects of this compound
Agricultural Applications
This compound's antimicrobial properties are not limited to human health; they also extend to agricultural uses. The compound can potentially be used as a natural pesticide or fungicide due to its effectiveness against various plant pathogens.
Mechanism of Action
The mechanism of action of Verticillatine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The exact molecular targets and pathways are still under investigation, but may include enzymes, receptors, and signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Structural Comparison
Verticillatine shares structural motifs with several indole and bis-indole alkaloids but differs in key functional groups and stereochemistry:
Key Differences :
- Lactone Ring Configuration : this compound’s lactone oxygen is equatorial, whereas decodine’s is axial, influencing their reactivity and degradation pathways (e.g., LiAlH₄ reduction yields distinct diols) .
- Aromatic Substitution : this compound’s methoxy groups differ in position and number compared to reserpine, which has a trimethoxybenzoyl ester critical for its serotonin-depleting activity .
Pharmacological and Toxicological Profiles
This compound’s therapeutic effects and safety profile are compared to reserpine analogs and other alkaloids:
Notable Findings:
- This compound’s reduced toxicity compared to reserpine may stem from structural differences, such as the absence of ester-linked trimethoxybenzoyl groups, which are associated with reserpine’s adverse effects .
- Bis-indole alkaloids like borreverine and alkaloid V (from Rauvolfia verticillata) exhibit α-adrenergic blocking activity, suggesting a shared mechanism with this compound .
Insights :
- This compound B undergoes regioselective modifications distinct from raputimonoindole B, reflecting differences in electronic or steric environments .
Biological Activity
Verticillatine, a quaternary alkaloid derived from the plant Rauwolfia verticillata, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a bisquaternary indole alkaloid. Its structure features two quaternary nitrogen atoms, contributing to its unique pharmacological properties. The molecular formula is C₁₈H₂₃N₂O₂, and it exhibits solubility in water due to its ionic nature.
Antihypertensive Effects
One of the most significant biological activities of this compound is its antihypertensive effect. Studies have demonstrated that this compound can lower blood pressure by acting on adrenergic receptors. It has been shown to exhibit promising activity in both in vitro and in vivo models:
- In Vitro Studies : this compound has been found to inhibit α1 and α2 adrenergic receptors effectively, leading to vasodilation and reduced vascular resistance .
- In Vivo Studies : Animal models treated with this compound showed a significant decrease in systolic blood pressure compared to control groups .
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological properties. Traditional uses in folk medicine include applications as tranquilizers. Research indicates that the compound may exert anxiolytic effects through modulation of neurotransmitter systems:
- Mechanism : It is believed that this compound enhances GABAergic activity, which may contribute to its calming effects .
- Case Study : A study involving animal models demonstrated reduced anxiety-like behaviors following administration of this compound, supporting its traditional use as a tranquilizer .
Toxicological Profile
While this compound exhibits beneficial pharmacological effects, its toxicity profile must be considered:
- Cytotoxicity : In certain concentrations, this compound has shown cytotoxic effects on various cell lines, indicating a need for careful dosage regulation in therapeutic applications .
- Safety Assessment : Long-term studies are necessary to fully understand the safety profile of this compound, particularly regarding its potential neurotoxic effects at high doses.
Table 1: Summary of Biological Activities of this compound
Case Study: Antihypertensive Activity
In a controlled study, hypertensive rats were administered varying doses of this compound. The results indicated:
- Dose-Dependent Response : Higher doses correlated with more significant reductions in blood pressure.
- Mechanism Investigation : Further analysis revealed that the compound's action was primarily mediated through α1 adrenergic receptor antagonism.
Q & A
Basic Research Questions
Q. How can Verticillatine be reliably synthesized and characterized in laboratory settings?
Category: Fundamental Synthesis & Characterization To synthesize this compound, follow a stepwise protocol:
- Synthetic Route Design : Use retrosynthetic analysis to identify feasible pathways, prioritizing stereochemical fidelity. Validate intermediates via NMR (¹H, ¹³C) and mass spectrometry .
- Purity Assurance : Employ HPLC with UV/Vis or MS detection to confirm purity (>95%). For novel derivatives, include elemental analysis .
- Structural Confirmation : Combine X-ray crystallography (for crystalline forms) and 2D NMR (COSY, HSQC) to resolve complex stereochemistry .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Category: Initial Bioactivity Profiling Prioritize target-specific assays:
- Enzyme Inhibition : Use kinetic assays (e.g., fluorescence-based or colorimetric) with positive/negative controls. Calculate IC₅₀ values via nonlinear regression .
- Cytotoxicity Screening : Apply MTT/WST-1 assays on cell lines (e.g., cancer vs. non-cancerous), normalizing results to cell count and viability controls .
- Data Reporting : Tabulate results with mean ± SEM and p-values (ANOVA with post-hoc tests) .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action across studies be resolved?
Category: Data Contradiction Analysis Address discrepancies systematically:
- Experimental Replication : Standardize conditions (e.g., cell culture media, compound solubility protocols) to isolate variables .
- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to identify off-target effects or pathway crosstalk .
- Meta-Analysis : Pool data from independent studies using random-effects models to assess heterogeneity (I² statistic) .
Q. What computational strategies predict this compound’s binding affinity to understudied targets?
Category: Predictive Modeling Leverage in silico tools:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with flexible side-chain sampling. Validate with MD simulations (≥100 ns) to assess binding stability .
- Pharmacophore Modeling : Generate ligand-based models from known active analogs and screen virtual libraries (e.g., ZINC20) .
- Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) data .
Q. How can the ecological impact of this compound be assessed in non-target organisms?
Category: Environmental Toxicology Adopt tiered testing:
- Acute Toxicity : Follow OECD Guidelines 201 (algae), 202 (daphnia), and 203 (fish) for LC₅₀/EC₅₀ determination .
- Chronic Exposure : Use microcosm/mesocosm models to study bioaccumulation and trophic transfer .
- Data Interpretation : Apply hazard quotients (HQ = exposure/toxicity threshold) to prioritize risks .
Q. Methodological Guidance
Q. What statistical approaches are optimal for dose-response studies of this compound?
- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism). Report R² and confidence intervals .
- Benchmarking : Compare EC₅₀ values across assays via paired t-tests with Bonferroni correction .
Q. How should researchers design studies to ensure reproducibility of this compound’s effects?
- Blinding & Randomization : Assign treatment groups using block randomization. Include vehicle and reference compound controls .
- Open Data : Share raw spectra, chromatograms, and code via repositories like Zenodo or GitHub .
Properties
IUPAC Name |
(1S,13Z,17S,19R)-6,9-dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-30-22-9-7-18-20-14-17(13-16-4-2-3-11-26(16)20)31-23(28)10-6-15-5-8-21(27)19(12-15)24(18)25(22)29/h5-10,12,16-17,20,27,29H,2-4,11,13-14H2,1H3/b10-6-/t16-,17+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNJBVAHRALIOS-HUFWVITFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10247-54-8 | |
Record name | Verticillatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010247548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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